molecular formula C10H12N4S2 B14913185 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

Cat. No.: B14913185
M. Wt: 252.4 g/mol
InChI Key: CTYCVMXMQQELKW-UHFFFAOYSA-N
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Description

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a synthetic organic compound featuring a diaminopyrimidine core linked to a thiophene ring via a thioether chain. The diaminopyrimidine moiety is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets . This makes derivatives of this scaffold of high interest in the development of enzyme inhibitors, particularly for applications in drug discovery and chemical biology. The incorporation of the thiophene heterocycle, a common building block in pharmaceuticals and materials science, further enhances the compound's potential for diverse applications . This chemical is provided as a high-purity material for research purposes. It is intended for use in laboratory settings only and is not certified for diagnostic, therapeutic, or any personal uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14)

InChI Key

CTYCVMXMQQELKW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Diamino-2-mercaptopyrimidine

Route 2: Nucleophilic Substitution on 2-Chloropyrimidine-4,6-diamine

Preparation of 2-Chloropyrimidine-4,6-diamine

2-Chloropyrimidine-4,6-diamine serves as a versatile intermediate for introducing diverse substituents at position 2. Its synthesis begins with 2,4,6-trichloropyrimidine, which undergoes selective amination at positions 4 and 6 using aqueous ammonia in ethanol under reflux. Controlling ammonia concentration and reaction time (typically 12–24 hours) ensures monochloride retention at position 2, yielding the precursor in 85–90% purity.

Thiol Substitution Reaction

Displacement of the C2 chloride with 2-(thiophen-2-yl)ethanethiol proceeds via nucleophilic aromatic substitution. Employing potassium carbonate as a base in DMF at 100°C facilitates thiolate formation, promoting attack on the electron-deficient pyrimidine ring. This method parallels the synthesis of sulfonate derivatives, where sulfonyl chlorides displaced hydroxyl groups on pyrimidines under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) confirms complete substitution within 8–12 hours.

Reaction Conditions and Byproduct Formation

Challenges include competing hydrolysis of the chloropyrimidine to the hydroxyl derivative, particularly in protic solvents. Mitigation strategies involve using anhydrous DMF and molecular sieves to scavenge trace moisture. Byproducts such as 2-hydroxypyrimidine-4,6-diamine are separable via recrystallization from ethanol, though yields may drop to 50–65%.

Route 3: Cyclocondensation Approaches

Precursor Design and Synthesis

Constructing the pyrimidine ring with the thioether already in place offers a convergent route. Thiourea derivatives, such as 2-(thiophen-2-yl)ethyl isothiocyanate, react with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form 4,6-diamino-2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine. This one-pot synthesis mirrors Biginelli-like cyclocondensations, though yields for thioether-containing analogs remain modest (40–55%).

Ring-Closing Mechanisms

Mechanistic studies suggest initial formation of a thiourea intermediate, which cyclizes upon dehydration. Microwave-assisted synthesis, as demonstrated in triazolothienopyrimidine preparations, reduces reaction times from hours to minutes and improves yields by 10–15%. However, scalability issues and the need for specialized equipment limit industrial applicability.

Comparative Efficiency with Other Routes

While cyclocondensation bypasses functionalization steps, its reliance on poorly accessible thiourea derivatives and lower yields render it less favorable than S-alkylation or nucleophilic substitution. Nonetheless, it remains viable for laboratories equipped with microwave reactors.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (S-Alkylation) Route 2 (Nucleophilic Substitution) Route 3 (Cyclocondensation)
Starting Material Cost Moderate Low High
Reaction Steps 2 2 1
Typical Yield (%) 60–75 50–65 40–55
Purification Complexity Moderate High Low
Scalability High Moderate Low

Route 1 emerges as the most robust method, balancing yield and scalability, while Route 3 offers simplicity at the expense of precursor availability.

Challenges in Purification and Characterization

Isolating this compound necessitates addressing its polar nature and potential coordination with residual solvents. Recrystallization from ethanol/water mixtures (7:3 v/v) affords crystalline product, with purity confirmed via high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals: δ 2.85 (t, J = 7.2 Hz, 2H, SCH2CH2), δ 3.15 (t, J = 7.2 Hz, 2H, SCH2CH2), and δ 6.90–7.40 (m, 3H, thiophene-H). Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 295.08 [M+H]⁺, consistent with the molecular formula C11H14N4S2.

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key reactions depending on its functional groups:

  • S-Alkylation :

    • Mechanism : Substitution at the sulfur atom of the thioether group.

    • Example : Reaction with alkyl halides (e.g., n-heptyl chloride) in the presence of a base (e.g., NaOH) and solvent (e.g., DMF) to form alkylated derivatives .

    • Key Driver : Nucleophilic sulfur center facilitates substitution reactions.

  • Thiophene Ring Oxidation :

    • Mechanism : Oxidation of the thiophene ring to form sulfoxides or sulfones.

    • Relevance : Thiophene’s aromaticity contributes to stability, but oxidation alters electronic properties .

  • Pyrimidine Ring Substitution :

    • Mechanism : Electrophilic or nucleophilic substitution at the pyrimidine core.

    • Example : Condensation reactions with carbonyl compounds (e.g., formamide) under high-temperature conditions to form fused heterocycles .

Reaction TypeFunctional Group TargetedKey Reagents/Conditions
S-AlkylationThioether (S–C bond)Alkyl halides, NaOH, DMF
Thiophene OxidationThiophene ringm-CPBA, hydrogen peroxide
Pyrimidine SubstitutionPyrimidine coreFormamide, DMF, high temperature

Reagents and Reaction Conditions

Reagents and conditions vary based on the reaction type:

  • S-Alkylation :

    • Reagents : Alkyl halides (e.g., n-heptyl chloride), NaOH, DMF.

    • Conditions : Stirring at 50°C for 16 hours .

  • Thiophene Ring Oxidation :

    • Reagents : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    • Conditions : Mild to moderate temperatures .

  • Pyrimidine Ring Substitution :

    • Reagents : Carbonyl reactants (e.g., formamide), DMF.

    • Conditions : High temperatures (e.g., reflux) for cyclization .

Major Products Formed

The compound’s reactivity leads to diverse products:

  • Alkylated Derivatives :

    • Example : Reaction with n-heptyl chloride yields 2-(heptylthio)pyrimidine-4,6-diamine .

  • Oxidized Thiophene Derivatives :

    • Products : Sulfoxides or sulfones (e.g., thiophene → thiophene sulfoxide).

  • Fused Heterocycles :

    • Example : Condensation with formamide forms thienopyrimidinones .

Synthetic Routes and Optimization

Synthesis typically involves:

  • Alkylation : Introduction of the thioether group via S-alkylation.

  • Purification : Extraction with chloroform and drying over Na₂SO₄ .

  • Cyclization : Pyrimidine ring formation using carbonyl reactants under optimized conditions .

Theoretical Insights

  • Frontier Molecular Orbitals (FMOs) :

    • HOMO/LUMO Analysis : Identifies nucleophilic (e.g., sulfur, pyrimidine N) and electrophilic sites (e.g., thiophene carbons) .

  • Electrostatic Potential :

    • Nucleophilic Centers : Sulfur and pyrimidine nitrogens.

    • Electrophilic Centers : Thiophene carbons .

Biological Relevance

While not directly reactive, the compound’s structure informs its biological activity (e.g., PARP-1 inhibition). Oxidation or substitution reactions may alter its bioavailability or target binding.

Scientific Research Applications

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine exerts its effects involves its interaction with various molecular targets. The sulfur and nitrogen atoms in its structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The table below compares the substituents, molecular weights, and key structural features of 2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine with analogous compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
This compound -(SCH₂CH₂(C₄H₃S)) C₁₀H₁₃N₄S₂ 269.37* Thiophene-ethyl-thio group; aromaticity
2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) -(S(CH₂)₆CH₃) C₁₁H₂₀N₄S 264.37 Long alkyl chain; lipophilic
2-(Methylthio)pyrimidine-4,6-diamine -(SCH₃) C₅H₈N₄S 156.21 Short alkyl chain; high polarity
2-[2-[[2-Methyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]-propyl-amino]-1,3-thiazol-4-yl]pyrimidine-4,6-diamine Complex aryl-thiazole-piperazine substituent C₂₈H₃₄N₈O₂S₂ 578.75 Sulfonylphenyl group; potential kinase inhibition
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione -S (dihydropyrimidine-thione core) C₁₃H₁₅ClN₂S 266.79 Dihydropyrimidine scaffold; chlorophenyl

*Calculated using molecular formula.

Key Observations :

  • Aromaticity : The thiophene group in the target compound may enhance π-π stacking interactions in biological targets, a feature absent in alkylthio analogs .
  • Complexity : The sulfonylphenyl-piperazine derivative has a higher molecular weight and complexity, likely tailored for specific receptor interactions (e.g., kinase inhibition).

Comparison :

  • S-Alkylation is a versatile route for thiopyrimidines but may require optimization for sterically hindered substrates (e.g., thiophene-ethyl group).
  • Cyclocondensation offers access to saturated pyrimidine cores but limits substituent flexibility.

Key Insights :

  • Thiazole-pyrimidine hybrids demonstrate that aryl substituents (e.g., trimethoxyphenyl) significantly enhance antiproliferative activity, suggesting that the thiophene group in the target compound could be optimized similarly.
Physicochemical Properties
  • IR Spectroscopy : Thiophene-containing compounds (e.g., ) show characteristic NH and C=O stretches (~1710 cm⁻¹). The target compound’s IR may feature NH stretches (from pyrimidine-diamine) and C-S vibrations (~600–700 cm⁻¹).
  • Solubility : The thiophene-ethyl group likely reduces water solubility compared to 2-(methylthio)pyrimidine-4,6-diamine but improves it relative to HPDA .

Biological Activity

The compound 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article examines the biological activity of this compound by exploring its mechanisms, relevant case studies, and synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

This compound contains a thiophenyl group attached to a pyrimidine ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that similar thiophene-pyrimidine derivatives displayed strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL for some derivatives .

CompoundMIC (μg/mL)Bacterial Strain
Compound A3E. coli
Compound B2S. aureus

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has been shown to inhibit the activity of poly (ADP-ribose) polymerases (PARP), which play a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased genomic instability and cell death in cancer cells . A recent study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.01 to 0.12 µM against different cancer cell lines, indicating potent anticancer activity .

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting significant anti-inflammatory potential .

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes involved in DNA repair and inflammatory pathways:

  • Inhibition of PARP : This leads to impaired DNA repair mechanisms in cancer cells.
  • Interference with Bacterial DNA : Similar compounds have shown the ability to intercalate into bacterial DNA, disrupting replication and leading to cell death.
  • Lipoxygenase Inhibition : By inhibiting lipoxygenase activity, the compound reduces the production of pro-inflammatory mediators.

Case Studies

  • Antibacterial Study : In a comparative study involving several thiophene-pyrimidine derivatives, it was found that one derivative significantly outperformed traditional antibiotics in terms of efficacy against resistant bacterial strains .
  • Anticancer Evaluation : A recent investigation into the anticancer properties of thienopyrimidinones revealed that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through PARP inhibition .

Q & A

Q. What are the common synthetic routes for preparing 2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine and related thiopyrimidine derivatives?

Thiopyrimidines are typically synthesized via S-alkylation or reductive amination . For example, describes the synthesis of a structurally similar compound, 2-(heptylthio)pyrimidine-4,6-diamine, using S-alkylation. highlights reductive amination with sodium cyanoborohydride under mildly acidic conditions (pH 6) to form thieno[2,3-d]pyrimidine derivatives. Oxidation steps may employ Dess-Martin periodinane (DMP), which showed higher efficiency (91% yield) compared to ceric ammonium nitrate for generating aldehyde intermediates .

Q. How are thiopyrimidine derivatives characterized structurally?

Key techniques include NMR spectroscopy (¹H, ¹³C, HMBC), high-resolution mass spectrometry (HRMS) , and infrared (IR) spectroscopy . For instance, and used these methods to confirm the structure of synthesized thiopyrimidines, ensuring alignment between experimental data and theoretical predictions. X-ray crystallography (e.g., ) is also employed for unambiguous confirmation of molecular geometry .

Q. What biological assays are commonly used to evaluate the pharmacological potential of thiopyrimidine derivatives?

Antimicrobial activity is assessed via broth microdilution assays ( ), while antiproliferative effects are tested against cancer cell lines using MTT or similar viability assays ( ). Dihydrofolate reductase (DHFR) inhibition assays () are relevant for compounds targeting nucleotide biosynthesis pathways .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of thiopyrimidine derivatives?

Density functional theory (DFT) calculations ( ) and correlation-energy functionals ( ) predict electronic properties and reaction pathways. For example, demonstrates that hybrid functionals incorporating exact exchange improve accuracy in thermochemical predictions (e.g., atomization energies with ±2.4 kcal/mol deviation). These methods guide solvent selection, oxidant efficiency, and intermediate stability .

Q. What factors explain contradictory yields in reductive amination reactions for thiopyrimidine synthesis?

notes that electron-deficient anilines (e.g., 2,5-dichloroaniline) fail to form intermediate imines efficiently, reducing yields. Steric hindrance, electronic effects of substituents, and pH sensitivity of reducing agents (e.g., sodium cyanoborohydride) critically influence reaction outcomes. Adjusting pH or switching to alternative reductants (e.g., NaBH₃CN) may resolve such issues .

Q. How do structural modifications of thiopyrimidines affect their biological activity?

Molecular docking ( ) and structure-activity relationship (SAR) studies reveal critical interactions. For example, shows that introducing morpholinoethyl or piperazinyl groups enhances antiproliferative activity by improving target binding (e.g., kinase inhibition). Similarly, thiophene substituents () may increase DHFR affinity through hydrophobic interactions .

Q. What safety protocols are recommended for handling thiopyrimidine derivatives in the laboratory?

While specific data for the target compound is limited, and emphasize general precautions: use fume hoods , wear nitrile gloves , and avoid inhalation/ingestion. Non-hazardous analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine in ) still require standard lab safety practices. Always consult SDS sheets for novel compounds .

Methodological Considerations

  • Contradiction Analysis : When experimental yields deviate from computational predictions (e.g., vs. 3), validate assumptions in DFT models (e.g., solvent effects, transition-state barriers) .
  • Data Validation : Cross-reference NMR/HRMS results with computational spectra () and crystallographic data () to minimize structural misassignment .

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